8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one
Chrysomycin A is the major analogue in a complex of C-glycoside antitumor actives isolated from Streptomyces. Chrysomycin A, with a vinyl group in the 8-position, is the most potent analogue of the complex, and is thought to act as an inhibitor of the catalytic activity of human topoisomerase II. Chrysomycin A has a potent antibacterial, antifungal, antiviral and antitumor profile.
Brand Name:
Vulcanchem
CAS No.:
82196-88-1
VCID:
VC0016320
InChI:
InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1
SMILES:
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
Molecular Formula:
C28H28O9
Molecular Weight:
508.5 g/mol
8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one
CAS No.: 82196-88-1
Reference Standards
VCID: VC0016320
Molecular Formula: C28H28O9
Molecular Weight: 508.5 g/mol
CAS No. | 82196-88-1 |
---|---|
Product Name | 8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
Molecular Formula | C28H28O9 |
Molecular Weight | 508.5 g/mol |
IUPAC Name | 8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
Standard InChI | InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1 |
Standard InChIKey | OMDANBMKOUVKAG-WZNMFJNZSA-N |
Isomeric SMILES | C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O |
SMILES | CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O |
Canonical SMILES | CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O |
Appearance | Yellow Lyophilisate |
Description | Chrysomycin A is the major analogue in a complex of C-glycoside antitumor actives isolated from Streptomyces. Chrysomycin A, with a vinyl group in the 8-position, is the most potent analogue of the complex, and is thought to act as an inhibitor of the catalytic activity of human topoisomerase II. Chrysomycin A has a potent antibacterial, antifungal, antiviral and antitumor profile. |
Synonyms | Albacarcin V;NSC 613946;Virenomycin V |
Reference | Biochemical characterisation of elsamicin and other coumarin-related antitumor agents as potent inhibitors of human topoisomerase II. Lorico A. et al. Eur. J. Cancer. 1993, 29A, 1985Chrysomycin derivative compounds and use as antitumor agents. US Patent 6,030,951, 2000. Histone H3 and heat shock protein GRP78 are selectively cross-linked to DNA by photoactivated gilvocarcin V in human fibroblasts. Matsumoto A. et al. Cancer Res. 2000, 60, 3921. |
PubChem Compound | 73468 |
Last Modified | Nov 11 2021 |
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